Resolvin E1

Übersicht

Beschreibung

Resolvin E1 (RvE1) is a trihydroxy eicosapentaenoic acid metabolite . It has been identified in mouse inflammatory exudates and in human plasma when subjects are treated with both aspirin and supplemental EPA . RvE1 is an anti-inflammatory EPA metabolite that has been shown to promote inflammatory resolution in numerous disease models .

Synthesis Analysis

RvE1 is endogenously biosynthesized from EPA in the presence of Aspirin during the spontaneous resolution phase of acute inflammation . It is locally produced in response to intestinal mucosal injury . A novel synthetic route towards anti-inflammatory mediator: this compound has also been reported .Molecular Structure Analysis

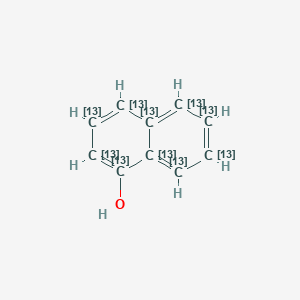

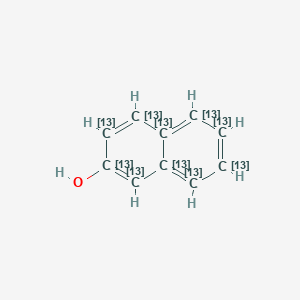

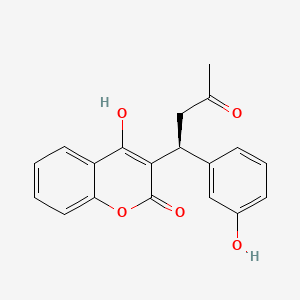

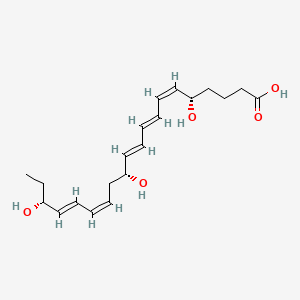

RvE1 is a metabolite of eicosapentaenoic acid (EPA) which is one of the omega-3 polyunsaturated fatty acids . The complete structure of RvE1 is 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid .Chemical Reactions Analysis

RvE1 in human whole blood rapidly regulates leukocyte expression of adhesion molecules . It stimulates L-selectin shedding, while reducing CD18 expression in both neutrophils and monocytes . When added to whole blood, RvE1 does not stimulate reactive oxygen species by either neutrophils or monocytes, nor does it directly stimulate cytokine/chemokine production in heparinized blood .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C20H30O5 and a molecular weight of 350.45 . It is a liquid at room temperature and should be stored at -20°C .Wissenschaftliche Forschungsanwendungen

Inflammation and Pain Regulation : Resolvin E1 exhibits significant anti-inflammatory and pro-resolution actions in various animal models of inflammation. It also dampens inflammatory and postoperative pain by acting on receptors in immune cells and neurons to regulate inflammatory mediators and spinal cord synaptic transmission (Ji et al., 2011).

Tissue Homeostasis and Regeneration : It plays a role in regulating inflammation at the cellular and tissue level, thereby restoring tissue homeostasis. In the context of periodontal disease, this compound as a monotherapy resulted in complete regeneration of pathologically lost tissues, including bone (Hasturk et al., 2007).

Ocular Health : this compound has been shown to reduce corneal epithelial barrier disruption and protect against goblet cell loss in a murine model of dry eye, indicating its potential in treating ocular conditions (de Paiva et al., 2012).

Anti-inflammatory and Bioactive Synthesis : The synthesis of 18(R)-hydroxyeicosapentaenoic acid, a precursor to this compound, demonstrates in vivo bioactivity in reducing neutrophil infiltration in inflammation models (Krishnamurthy et al., 2011).

Gastrointestinal Health : this compound has been shown to protect against colitis in animal models, reducing leukocyte infiltration and proinflammatory gene expression (Arita et al., 2005).

Bone Preservation : It also modulates osteoclast differentiation and bone resorption, indicating its potential in treating bone-related diseases (Herrera et al., 2008).

Respiratory Health : this compound has been effective in reducing airway inflammation and hyperresponsiveness in asthma models, offering new therapeutic approaches for respiratory conditions (Aoki et al., 2008).

Selective Interaction with Receptors : It interacts selectively with leukotriene B4 receptor BLT1 and ChemR23 to regulate inflammation, serving as a local damper of BLT1 signals on leukocytes (Arita et al., 2007).

Cardiovascular Health : Early treatment with this compound facilitates myocardial recovery from ischemia in mice, indicating its potential in cardiac health (Liu et al., 2018).

Dermatological Applications : this compound inhibits dendritic cell migration in the skin and attenuates contact hypersensitivity responses (Sawada et al., 2015).

Wirkmechanismus

RvE1 acts locally to stop leukocyte recruitment and promote resolution . It possesses unique counterregulatory actions that inhibit polymorphonuclear leukocyte (PMN) transendothelial migration . RvE1 also acts as a potent inhibitor of leukocyte infiltration, dendritic cell migration, and IL-12 production .

Eigenschaften

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z,16E,18R)-5,12,18-trihydroxyicosa-6,8,10,14,16-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-9,11-13,17-19,21-23H,2,10,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,11-8+,12-6+,13-7-/t17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPOCGPBAIARAV-OTBJXLELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201348065 | |

| Record name | Resolvin E1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552830-51-0 | |

| Record name | Resolvin E1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552830510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resolvin E1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13105 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Resolvin E1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RESOLVIN E1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GND3JH08JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.